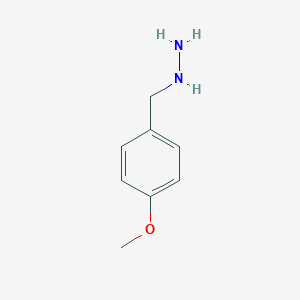

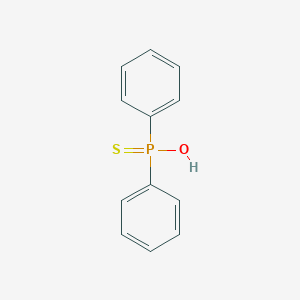

(4-Methoxybenzyl)hydrazine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to (4-Methoxybenzyl)hydrazine typically involves reactions with hydrazine or hydrazine derivatives. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol, highlighting a common synthetic approach involving aldehyde and hydrazine or its derivatives (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds derived from this compound is often elucidated using spectroscopic techniques like FT-IR, NMR, and single crystal X-ray diffraction. These techniques have confirmed various structural aspects, including crystallography and molecular symmetry (Duan, Zheng, & Zhou, 2005).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are fundamental for synthesizing numerous biologically active compounds, demonstrating the versatility and reactivity of these hydrazine derivatives (Subramanian, Sundaraganesan, & Jayabharathi, 2010).

Scientific Research Applications

Synthesis of 1,2,4-Triazole Derivatives with Anti-Lipase and Anti-Urease Activities : A study synthesized new derivatives starting from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol and evaluated them for anti‐lipase and anti‐urease activities. Compounds showed moderate-to-good lipase inhibitory effects and high inhibitory effect against urease (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Antimicrobial Activity of Pyridazine Derivatives : A general method was reported for the preparation of new hydrazones with antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The hydrazone derivative showed significant biological activity (Kandile, Mohamed, Zaky, & Mohamed, 2009).

Antiproliferative Effects Against Tumour Cell Lines : New hydrazone ligands derived from 5-substituted isatins and 1-(4-(2-methoxybenzyl)-6-arylpyridazin-3-yl)hydrazines and their complexes with Co(II) and Cu(II) were synthesized. These complexes showed potential as anticancer agents, reducing the growth of human tumour cell lines (Kandile, Mohamed, & Ismaeel, 2012).

In Vitro Acetylcholinesterase and α-Glucosidase Inhibition Activities : A study explored the biological profile of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one (5) and found moderate enzyme inhibition potential, suggesting usefulness for controlling Alzheimer's and diabetic diseases (Saleem et al., 2018).

Fluorescent Probe for Hydrazine Detection : Research developed a fluorescent probe for hydrazine detection based on ortho-methoxy-methyl-ether (o-OMOM). This probe is highly selective and sensitive, and suitable for various practical applications including soil analysis and two-photon tissue imaging (Jung et al., 2019).

Synthesis and Evaluation of Cholinesterase Inhibitors : A study synthesized a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their cholinesterase inhibitory potential. One of the derivatives showed excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Arfan et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of (4-Methoxybenzyl)hydrazine is not well-understood at this time. It is hypothesized that it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways. These hypotheses require further experimental validation .

Biochemical Pathways

It is possible that this compound may influence multiple pathways, given the complexity of biological systems and the potential for broad-spectrum effects of small molecules .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, as well as its distribution within the body and its eventual elimination .

Result of Action

These effects could potentially include changes in gene expression, alterations in cellular signaling pathways, or direct effects on cellular structures or functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the local environment, the presence of other molecules or ions, and the specific cellular or tissue context .

properties

IUPAC Name |

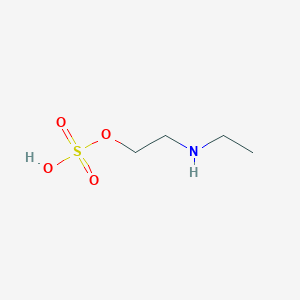

(4-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFXLIZXOCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274570 | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140-69-2 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)